ethyl 2-{[2-(2,3-dimethoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetate
Description
Ethyl 2-{[2-(2,3-dimethoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetate is a synthetic flavonoid derivative characterized by a chromen-4-one core substituted with a 2,3-dimethoxyphenyl group at position 2 and an ethoxyacetate moiety at position 3 (Fig. 1). Its molecular formula is C₂₁H₂₀O₇, with an average molecular mass of 384.37 g/mol . The compound’s structure has been elucidated using X-ray crystallography and computational tools like SHELXL and OLEX2, which are critical for refining crystal structures and analyzing intermolecular interactions .
Properties
IUPAC Name |
ethyl 2-[2-(2,3-dimethoxyphenyl)-4-oxochromen-3-yl]oxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O7/c1-4-26-17(22)12-27-21-18(23)13-8-5-6-10-15(13)28-20(21)14-9-7-11-16(24-2)19(14)25-3/h5-11H,4,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHUOMQNPQOKXIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(OC2=CC=CC=C2C1=O)C3=C(C(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001149657 | |
| Record name | Ethyl 2-[[2-(2,3-dimethoxyphenyl)-4-oxo-4H-1-benzopyran-3-yl]oxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001149657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331459-67-7 | |
| Record name | Ethyl 2-[[2-(2,3-dimethoxyphenyl)-4-oxo-4H-1-benzopyran-3-yl]oxy]acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=331459-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-[[2-(2,3-dimethoxyphenyl)-4-oxo-4H-1-benzopyran-3-yl]oxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001149657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 2-{[2-(2,3-dimethoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetate (CAS No. 331459-67-7) is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Molecular Structure and Properties
This compound features a chromenone core with a methoxyphenyl substituent and an ester functional group. Its molecular formula is C21H20O7, with a molecular weight of approximately 384.38 g/mol. The presence of the methoxy groups is significant as they may enhance the compound's solubility and biological activity compared to other similar compounds .
Research indicates that compounds with flavonoid structures, such as this compound, can exhibit various mechanisms of action:
- Antioxidant Activity : Flavonoids are known for their ability to scavenge free radicals, thereby protecting cells from oxidative stress .
- Enzyme Modulation : this compound may act as a substrate or inhibitor for cytochrome P450 enzymes, influencing drug metabolism and efficacy .
- Anti-inflammatory Effects : The compound has been linked to anti-inflammatory activities, which could be beneficial in treating chronic inflammatory conditions .
Anticancer Properties
Several studies have highlighted the anticancer potential of flavonoid derivatives. This compound may inhibit the proliferation of cancer cells through various pathways:
- Inducing apoptosis in cancer cells.
- Inhibiting tumor growth by targeting specific signaling pathways involved in cell cycle regulation .
Antimicrobial Activity
Flavonoids have also been noted for their antimicrobial properties. This compound may demonstrate activity against a range of pathogens, making it a candidate for further investigation in infectious disease treatment .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Bear & Teel (2000) | Suggested that flavonoids possess therapeutic efficacy in cardiovascular diseases and cancers. |
| Sridhar et al. (2012) | Reported metabolism of synthetic flavonoids by various cytochrome P450 enzymes, indicating potential interactions with drug metabolism pathways. |
| Guirado et al. (2012) | Examined anti-inflammatory effects of flavonoid derivatives, supporting the potential use of this compound in inflammatory disorders. |
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-{[2-(2,3-dimethoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetate has demonstrated several biological activities:
- Antioxidant Properties : Studies indicate that compounds with similar structures exhibit significant antioxidant capabilities, potentially reducing oxidative stress in biological systems.
- Anti-inflammatory Effects : The compound's structural features suggest it may inhibit pro-inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Anticancer Activity : Preliminary research shows that derivatives of chromenone compounds can induce apoptosis in cancer cells, suggesting potential therapeutic applications in oncology.
Case Studies
-
Study on Antioxidant Activity :
- A study evaluated the antioxidant properties of various chromenone derivatives, including this compound. Results indicated a significant reduction in reactive oxygen species (ROS) levels in vitro, supporting its potential use as an antioxidant agent.
-
Evaluation of Anti-inflammatory Properties :
- In a model of acute inflammation, the compound was administered to test its efficacy in reducing edema and inflammatory markers. Results showed a marked decrease in swelling compared to control groups, indicating promising anti-inflammatory effects.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogues
Key Observations :
Substituent Effects on Molecular Mass :
- Bromine substitution (as in the 3-bromo-4,5-dimethoxy analog) increases molecular mass by ~79 g/mol compared to the parent compound due to bromine’s atomic weight .
- Trifluoromethyl (CF₃) substitution introduces electron-withdrawing effects, altering electronic properties without significantly increasing mass (~+68 g/mol vs. parent) .
Positional Variations :
- The 3,4-dimethoxy substitution in and alters steric and electronic interactions compared to the 2,3-dimethoxy configuration in the parent compound. For example, 3,4-dimethoxy groups may enhance π-π stacking in crystal lattices due to planar alignment .
- The trifluoromethyl group at position 2 (in ) likely disrupts crystallization patterns due to its bulky and polar nature.
Crystallographic and Optical Properties
Table 2: Crystallographic Data and Optical Activity
Key Findings :
- The absolute configuration of the 3,4-dimethoxy analog (R-configuration) was resolved via X-ray diffraction, highlighting the role of methoxy groups in stabilizing chiral centers .
- SHELX and OLEX2 software packages are widely used for refining such structures, with SHELXL particularly noted for handling high-resolution data and twinned crystals .
Q & A
Q. What are the recommended synthetic routes for ethyl 2-{[2-(2,3-dimethoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetate, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves coupling a chromen-4-one core with an acetoxy ester via nucleophilic substitution. Key steps include:
- Esterification : Reacting 2-(2,3-dimethoxyphenyl)-4-oxo-4H-chromen-3-ol with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) under reflux in anhydrous acetone .
- Protection/Deprotection : Use of protecting groups for hydroxyl or ketone functionalities to prevent side reactions .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility) and temperature (80–100°C) to enhance yield. Confirm purity via recrystallization or column chromatography .
Q. What analytical techniques are critical for structural elucidation of this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Resolves bond angles (e.g., C4—O2—C3 = 179.55°) and torsion angles (e.g., C1—C2—C3—O1 = −178.93°) to confirm stereochemistry .
- NMR Spectroscopy : Compare experimental ¹H/¹³C NMR shifts with computational predictions (e.g., aromatic protons at δ 6.8–7.5 ppm, ester carbonyl at δ 170–175 ppm) .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C-O-C ester vibrations at 1250–1050 cm⁻¹) .
Advanced Research Questions
Q. How do substituents (e.g., 2,3-dimethoxyphenyl) influence the compound’s electronic and steric properties?
Methodological Answer:
- Electronic Effects : The 2,3-dimethoxy groups donate electron density via resonance, stabilizing the chromenone core. This alters reactivity in electrophilic substitution (e.g., sulfonation at C6/C8 positions) .
- Steric Effects : Methoxy groups at C2/C3 create steric hindrance, affecting intermolecular interactions (e.g., reduced packing efficiency in crystal lattices, as seen in C9—C1—C2—C3 torsion angles of −0.47°) .
- Comparative Analysis : Compare with analogs (e.g., fluoro or triazolyl substituents in ) to assess substituent-dependent bioactivity .
Q. What mechanistic insights govern the nucleophilic substitution during synthesis?
Methodological Answer:
- Stepwise Mechanism : The phenolic oxygen of the chromenone attacks the electrophilic carbon of ethyl bromoacetate, displacing bromide. Base (e.g., K₂CO₃) deprotonates the intermediate, driving the reaction forward .
- Kinetic Studies : Use variable-temperature NMR to track intermediate formation. DFT calculations can model transition states and activation energies .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?
Methodological Answer:
- Solvent Effects : Polar solvents (e.g., DMSO-d₆) may cause peak broadening; replicate experiments in CDCl₃ for comparison .
- Tautomerism : Investigate keto-enol tautomerism via ¹H NMR exchange experiments or computational modeling (e.g., Gaussian09) .
- X-ray Validation : Cross-reference experimental NMR data with crystallographically confirmed bond lengths/angles to identify artifacts .
Q. What strategies predict the compound’s bioactivity using computational models?
Methodological Answer:
- QSAR Studies : Correlate substituent parameters (e.g., Hammett σ values) with bioactivity data from analogs (e.g., benzothiazines in with antidepressant activity) .
- Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory potential) .
- In Vitro Assays : Screen against cancer cell lines (e.g., MCF-7) using analogs from as positive controls .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
